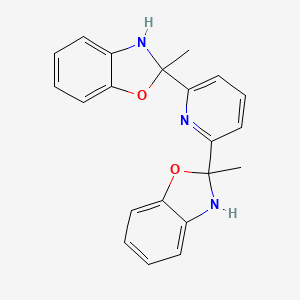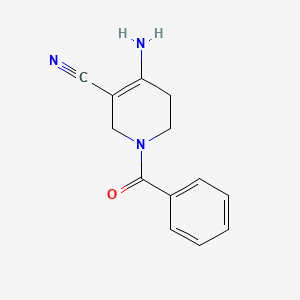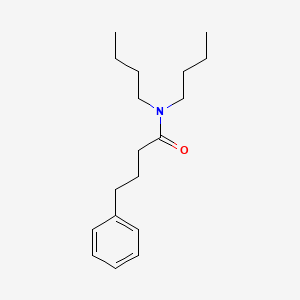![molecular formula C7H9N5 B14596354 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- CAS No. 61139-80-8](/img/structure/B14596354.png)
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- is a heterocyclic compound that belongs to the family of triazolotriazines. These compounds are known for their unique structural features, which include a fused ring system composed of triazole and triazine rings. This particular compound has three methyl groups attached at the 3, 5, and 6 positions, which can influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hydrazine derivatives and nitriles, which undergo cyclization to form the triazole ring, followed by further reactions to form the triazine ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methyl groups and other positions on the ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of substituted derivatives
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as energetic materials and dyes .
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar fused ring system but includes a thiadiazine ring instead of a triazine ring, leading to different chemical properties and reactivity.
1,2,4-Triazolo[1,5-a][1,3,5]triazine: This compound has a different arrangement of the triazole and triazine rings, which can affect its stability and reactivity.
Tris[1,2,4]triazolo[1,3,5]triazine: This compound has multiple triazole and triazine rings fused together, resulting in unique electronic and structural properties .
The uniqueness of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- lies in its specific substitution pattern and the resulting chemical properties, which can be exploited for various applications in research and industry.
Propriétés
Numéro CAS |
61139-80-8 |
|---|---|
Formule moléculaire |
C7H9N5 |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
3,5,6-trimethyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5/c1-4-5(2)12-6(3)9-11-7(12)10-8-4/h1-3H3 |
Clé InChI |
NOSKXEKVYURKTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C(=NN=C2N=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)

![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)





![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)




